molecular formula C7H11NO4 B13711122 Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate

Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate

Cat. No.: B13711122
M. Wt: 173.17 g/mol
InChI Key: HGVQHRQGBBJFAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate typically involves the reaction of ethyl cyanoacetate with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyano group of ethyl cyanoacetate reacts with formaldehyde to form the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:

These comparisons highlight the unique features of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate, such as its dual functional groups, which contribute to its versatility and utility in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-12-6(11)7(3-8,4-9)5-10/h9-10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQHRQGBBJFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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